Cas no 79069-13-9 (Boc-L-alaninol)

Boc-L-alaninol is a protected amino alcohol reagent used as a building block in peptide synthesis. It offers improved stability and shelf life due to its tert-butoxycarbonyl (Boc) protection group, facilitating efficient coupling reactions and minimizing side product formation during the synthesis process.
Boc-L-alaninol structure
Boc-L-alaninol structure
Product Name:Boc-L-alaninol
CAS No:79069-13-9
MF:C8H17NO3
MW:175.225482702255
MDL:MFCD00043121
CID:60049
PubChem ID:7023103
Update Time:2026-04-14

Boc-L-alaninol Chemical and Physical Properties

Names and Identifiers

    • Boc-L-Alaninol
    • N-Boc-L-alaninol
    • (S)-(-)-2-(tert-butoxycarbonylamino)-1-propanol,
    • Butoxycarbonylalaninol
    • Boc-Ala-ol~(S)-2-(Boc-amino)-1-propanol~N-(tert-Butoxycarbonyl)-L-alaninol
    • N-FMOC-L-alaninol
    • (S)-2-(Boc-amino)-1-propanol
    • N-(tert-Butoxycarbonyl)-L-alaninol
    • (S)-2-(Tert-Butoxycarbonylamino)-1-Propanol
    • (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
    • Boc-Alaninol
    • Boc-Ala-ol
    • N-tert-Butoxycarbonyl-L-alaninol
    • tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
    • (S)-tert-butyl 1-hydroxypropan-2-ylcarbamate
    • PDAFIZPRSXHMCO-LURJTMIESA-N
    • (S)-(-)-2-(tert-Butoxycarbonylamino)-1-propanol
    • tert-Butyl [(2S)-1-hydroxypropan-2-yl]carbamate
    • Carbamic acid, [(1S)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester
    • (S
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-methylethyl]carbamate (ACI)
    • Carbamic acid, (2-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(1S)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester (9CI)
    • ((1S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • ((S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • (1S)-N-(tert-Butoxycarbonyl)-1-methyl-2-hydroxyethylamine
    • (S)-2-((tert-Butoxycarbonyl)amino)propanol
    • (S)-2-(N-tert-Butoxycarbonylamino)propan-1-ol
    • (S)-2-t-Butoxycarbonylaminopropan-1-ol
    • (S)-2-tert-Butoxycarbonylamino-1-propanol
    • (S)-N-Boc-2-aminopropan-1-ol
    • (S)-N-Boc-alaninol
    • 1,1-Dimethylethyl ((1S)-2-hydroxy-1-methylethyl)carbamate
    • N-((S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • tert-Butyl ((1S)-2-hydroxy-1-methylethyl)carbamate
    • tert-Butyl ((2S)-1-hydroxypropan-2-yl)carbamate
    • tert-Butyl ((S)-1-hydroxypropan-2-yl)carbamate
    • tert-Butyl N-((S)-1-hydroxypropan-2-yl)carbamate
    • Boc-L-alaninol
    • MDL: MFCD00043121
    • Inchi: 1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1
    • InChI Key: PDAFIZPRSXHMCO-LURJTMIESA-N
    • SMILES: O(C(N[C@@H](C)CO)=O)C(C)(C)C
    • BRN: 3648840

Computed Properties

  • Exact Mass: 175.12100
  • Monoisotopic Mass: 175.120843
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.7

Experimental Properties

  • Color/Form: White powder
  • Density: 1.0250
  • Melting Point: 57.0 to 61.0 deg-C
  • Boiling Point: 276.4°C at 760 mmHg
  • Flash Point: 121℃
  • Refractive Index: -8.6 ° (C=1.2, MeOH)
  • PSA: 58.56000
  • LogP: 1.28280
  • Specific Rotation: -11 º (c=1, chloroform)
  • Optical Activity: [α]20/D −11°, c = 1 in chloroform
  • Solubility: Not determined

Boc-L-alaninol Security Information

Boc-L-alaninol Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Boc-L-alaninol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1953-5G
N-(tert-Butoxycarbonyl)-L-alaninol
79069-13-9 >98.0%(GC)(N)
5g
¥150.00 2024-04-15
Fluorochem
045512-1g
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
79069-13-9 98%
1g
£10.00 2022-03-01
Fluorochem
045512-5g
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
79069-13-9 98%
5g
£11.00 2022-03-01
Fluorochem
045512-10g
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
79069-13-9 98%
10g
£12.00 2022-03-01
Fluorochem
045512-25g
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
79069-13-9 98%
25g
£29.00 2022-03-01
Fluorochem
045512-100g
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
79069-13-9 98%
100g
£91.00 2022-03-01
Fluorochem
045512-1kg
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
79069-13-9 98%
1kg
£616.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117126-25g
Boc-L-alaninol
79069-13-9 98%
25g
¥80.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117126-5g
Boc-L-alaninol
79069-13-9 98%
5g
¥30.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117126-1g
Boc-L-alaninol
79069-13-9 98%
1g
¥29.90 2023-09-04

Boc-L-alaninol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  12 h, 0 °C
Reference
Novel Analogues of Istaroxime, a Potent Inhibitor of Na+,K+-ATPase: Synthesis and Structure-Activity Relationship
Gobbini, Mauro; Armaroli, Silvia; Banfi, Leonardo; Benicchio, Alessandra; Carzana, Giulio; et al, Journal of Medicinal Chemistry, 2008, 51(15), 4601-4608

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
1.2 Solvents: 1,4-Dioxane ;  3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 8, rt
Reference
Aplyronine A, a potent antitumor macrolide of marine origin, and the congeners aplyronines B and C: isolation, structures, and bioactivities
Ojika, Makoto; Kigoshi, Hideo; Yoshida, Yoshifumi; Ishigaki, Takeshi; Nisiwaki, Masanori; et al, Tetrahedron, 2007, 63(15), 3138-3167

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  rt
Reference
Synthesis of α-(R)-/γ-(S)-dimethyl substituted peptide nucleic acid submonomer using Mitsunobu reaction
Abdelbaky, Ahmed S.; Prokhorov, Ivan A.; Smirnov, Igor P.; Koroleva, Kristina M.; Shvets, Vitaliy I.; et al, Letters in Organic Chemistry, 2019, 16(5), 437-446

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  rt
1.3 Solvents: Diethyl ether ;  30 min, rt
Reference
New Building Block for Polyhydroxylated Piperidine: Total Synthesis of 1,6-Dideoxynojirimycin
Rengasamy, Rajesh; Curtis-Long, Marcus J.; Seo, Woo Duck; Jeong, Seong Hun; Jeong, Ill-Yun; et al, Journal of Organic Chemistry, 2008, 73(7), 2898-2901

Production Method 5

Reaction Conditions
1.1 Catalysts: Tungstate ;  5 min, rt
Reference
Sulfated tungstate: A highly efficient, recyclable and ecofriendly catalyst for chemoselective N-tert butyloxycarbonylation of amines under the solvent-free conditions
Ingale, Ajit P. ; Shinde, Sandeep V. ; Thorat, Nitin M., Synthetic Communications, 2021, 51(16), 2528-2543

Production Method 6

Reaction Conditions
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C → rt; 6 h, rt
Reference
Enantioselective synthesis of the side-chain acid of homoharringtonine and harringtonine from the same γ-butyrolactone intermediate
Sun, Moran; Li, Yinchao; Shi, Xiufang; Niu, Changling; Yang, Hua, ARKIVOC (Gainesville, 2016, (4), 172-183

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 65 °C; 1 h, 65 °C
Reference
Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains
Kondaparla, Srinivasarao; Soni, Awakash; Manhas, Ashan; Srivastava, Kumkum; Puri, Sunil K.; et al, RSC Advances, 2016, 6(107), 105676-105689

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
Reference
Discovery of a novel chemotype of potent human ENaC blockers using a bioisostere approach. Part 2: α-Branched quaternary amines
Hunt, Thomas; Atherton-Watson, Hazel C.; Collingwood, Stephen P.; Coote, Kevin J.; Czarnecki, Sarah; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(8), 2877-2879

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1.5 h, rt
Reference
Enantiopure 1,4-Benzoxazines via 1,2-Cyclic Sulfamidates. Synthesis of Levofloxacin
Bower, John F.; Szeto, Peter; Gallagher, Timothy, Organic Letters, 2007, 9(17), 3283-3286

Production Method 10

Reaction Conditions
1.1 Catalysts: Thiamine hydrochloride ;  3 min, rt
Reference
Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines
Ingale, Ajit P. ; Garad, Dnyaneshwar N. ; Ukale, Dattatraya ; Thorat, Nitin M. ; Shinde, Sandeep V., Synthetic Communications, 2021, 51(24), 3791-3804

Production Method 11

Reaction Conditions
1.1 3 min, rt
Reference
Ultrasound promoted environmentally benign, highly efficient, and chemoselective N-tert-butyloxycarbonylation of amines by reusable sulfated polyborate
Pise, Ashok A. ; Ingale, Ajit P. ; Dalvi, Navnath R., Synthetic Communications, 2021, 51(24), 3768-3780

Production Method 12

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  0 °C; 6 h, rt
Reference
Novel enantioselective fluorescent sensors for malate anion based on acridine
Li, Qian; Xu, Kuoxi ; Song, Pan; Dai, Yanpeng; Yang, Li; et al, Dyes and Pigments, 2014, 109, 169-174

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  24 h, rt
Reference
L-Glutamic acid and L-alanine derivatives as building blocks for the synthesis of a chiral monomer precursor of AABB-type polyamide
Gomez, Romina V.; Orgueira, Hernan A.; Varela, Oscar, ARKIVOC (Gainesville, 2003, (10), 201-208

Boc-L-alaninol Raw materials

Boc-L-alaninol Preparation Products

Boc-L-alaninol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:79069-13-9)BOC-L-丙氨醇
Order Number:LE5710511;LE2318
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:44
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:79069-13-9)Boc-L-alaninol
Order Number:A839569
Stock Status:in Stock
Quantity:1kg/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:46
Price ($):384.0/204.0
Email:sales@amadischem.com

Boc-L-alaninol Spectrogram

GC-MS
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Boc-L-alaninol

Introduction to Boc-L-alaninol (CAS No. 79069-13-9)

Boc-L-alaninol, chemically designated as N-Boc-L-alanine ethyl ester, is a crucial intermediate in the field of pharmaceutical synthesis and peptidomimetics. This compound, identified by its unique Chemical Abstracts Service (CAS) number 79069-13-9, plays a pivotal role in the development of various therapeutic agents. The presence of the protecting group Boc (tert-butoxycarbonyl) and the L-alanine backbone makes it a versatile building block for constructing complex molecular structures.

The significance of Boc-L-alaninol in modern chemistry cannot be overstated. It serves as a key precursor in the synthesis of peptide analogs, which are widely used in drug discovery and development. Peptide-based drugs have gained considerable attention due to their high specificity and efficacy in targeting various biological pathways. The ethyl ester form of L-alanine provides additional flexibility in synthetic routes, allowing chemists to modify and optimize peptide sequences with greater ease.

In recent years, there has been a surge in research focused on peptidomimetics—molecules that mimic the behavior of peptides but with improved pharmacokinetic properties. Boc-L-alaninol is particularly valuable in this context, as it enables the creation of constrained peptides that exhibit enhanced stability and bioavailability. These peptidomimetics have shown promise in treating a range of conditions, including cancer, inflammation, and neurodegenerative diseases.

The chemical structure of Boc-L-alaninol consists of an L-alanine residue protected by a Boc group at the amino terminus and an ethyl ester at the carboxyl terminus. This configuration allows for selective deprotection steps, making it an ideal candidate for stepwise peptide synthesis. The Boc group, being stable under basic conditions, can be removed under acidic conditions without affecting other functional groups in the molecule. This characteristic is particularly useful in multi-step synthetic pathways where orthogonal conditions are required.

Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted the importance of Boc-L-alaninol. SPPS is a widely used technique for constructing peptides on an insoluble support, allowing for automated and scalable synthesis. The use of Boc-protected amino acids like Boc-L-alaninol ensures high yields and purity in peptide preparations. This has been instrumental in the development of novel therapeutic agents that would have been otherwise challenging to synthesize using traditional methods.

The pharmaceutical industry has increasingly recognized the potential of Boc-L-alaninol in drug development. Its role as a building block for peptidomimetics has led to several clinical trials investigating its applications in treating various diseases. For instance, researchers have explored its use in developing inhibitors targeting protein-protein interactions, which are critical in many disease pathways. The ability to fine-tune peptide sequences using Boc-L-alaninol has opened new avenues for creating drugs with improved efficacy and reduced side effects.

Moreover, the versatility of Boc-L-alaninol extends beyond pharmaceutical applications. It is also used in materials science and biotechnology for synthesizing functionalized polymers and biomaterials. The ability to incorporate specific amino acid sequences into polymers using Boc-L-alaninol has led to the development of novel materials with tailored properties, such as biodegradable scaffolds for tissue engineering.

In conclusion, Boc-L-alaninol (CAS No. 79069-13-9) is a multifaceted compound with significant implications in pharmaceuticals, peptidomimetics, and materials science. Its role as a key intermediate in synthetic chemistry underscores its importance in modern research and development. As scientific understanding progresses, it is likely that new applications for Boc-L-alaninol will continue to emerge, further solidifying its place as a cornerstone molecule in chemical synthesis.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79069-13-9)BOC-L-丙氨醇
LE5710511;LE2318
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:79069-13-9)Boc-L-alaninol
A839569
Purity:99%/99%
Quantity:1kg/500g
Price ($):384.0/204.0
Email